1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
Overview
Description
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine is an organic compound that features a nitrophenyl group attached to a piperidine ring, which is further connected to another piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 1-(4-Aminophenyl)-4-(piperidin-1-yl)piperidine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Oxidation: N-oxides of the piperidine rings.
Scientific Research Applications
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine rings can form hydrogen bonds or hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidine: Lacks the second piperidine ring, which may affect its chemical reactivity and biological activity.
4-Nitroaniline: Contains a nitro group attached to an aniline ring, differing in the absence of the piperidine moiety.
1-(4-Aminophenyl)-4-(piperidin-1-yl)piperidine: The reduced form of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and two piperidine rings. This structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-piperidin-1-ylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-6-4-14(5-7-16)18-12-8-15(9-13-18)17-10-2-1-3-11-17/h4-7,15H,1-3,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHQOUUEVQAPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290016 | |
Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211247-61-9 | |
Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211247-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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